Physicochemical Properties of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: An In-depth Technical Guide
Physicochemical Properties of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrrolidinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including antibacterial and anticancer properties. A thorough understanding of the physicochemical properties of this parent compound is fundamental for the rational design and development of new therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical data, experimental protocols for their determination, and insights into the potential biological mechanisms of action associated with this class of compounds.
Physicochemical Data
The experimental determination of all physicochemical properties for 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is not fully available in the public domain. The following tables summarize the available data for the target compound, alongside data for its isomers and closely related derivatives to provide a comparative reference.
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₄ | PubChem |
| Molecular Weight | 221.21 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | ChemBridge[2] |
Quantitative Physicochemical Parameters
| Parameter | Value | Notes | Source |
| Melting Point (°C) | Not Available | For the 2-hydroxy isomer: 178-179 °C. For the 3-hydroxy isomer: 216-217 °C. | [3] |
| Boiling Point (°C) | Not Available | --- | --- |
| Solubility | Not Available | Expected to be soluble in polar organic solvents. | --- |
| pKa | Not Available | --- | --- |
| LogP | 1.05 | --- | ChemBridge[2] |
| XLogP3-AA (Computed) | 0.2 | --- | PubChem[1] |
| Topological Polar Surface Area | 77.8 Ų | --- | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | --- | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | --- | PubChem[1] |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization for the specific compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
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A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
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The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
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The apparatus is heated slowly, and the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
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A sharp melting range (typically < 2 °C) is indicative of high purity.
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of the compound in various solvents.
Methodology:
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An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
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The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The saturated solution is then filtered to remove any undissolved solid.
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The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of the compound.
Methodology:
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A known quantity of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa can be determined from the pH at the half-equivalence point.
LogP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.
Methodology:
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A pre-saturated solution of n-octanol and water (or a suitable buffer, typically at pH 7.4 to determine LogD) is prepared.
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A known amount of the compound is dissolved in one of the phases.
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The two phases are mixed in a sealed flask and agitated until equilibrium is reached.
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The mixture is then centrifuged to ensure complete separation of the two phases.
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The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC-UV).
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The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Potential Biological Mechanisms of Action
While the specific signaling pathways for 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have not been fully elucidated, studies on related pyrrolidinone derivatives suggest potential mechanisms for their observed antibacterial and anticancer activities.
Antibacterial Activity
The antibacterial effects of pyrrolidinone derivatives may be attributed to several mechanisms, including the inhibition of essential bacterial enzymes.
Caption: Potential antibacterial mechanisms of pyrrolidinone derivatives.
Anticancer Activity
The anticancer properties of this class of compounds are likely multifaceted, involving the modulation of key cellular processes that control cell growth and survival.
Caption: Putative anticancer signaling pathways modulated by pyrrolidinone derivatives.
Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical and biological characterization of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Caption: Workflow for the characterization of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Conclusion
1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid serves as a valuable scaffold for the development of novel therapeutic agents. While a complete experimental profile of its physicochemical properties is not yet available, this guide consolidates the existing data and provides a framework for its comprehensive characterization. Further research to determine the precise values for its melting point, solubility, and pKa is warranted. Elucidating the specific molecular targets and signaling pathways will be crucial for optimizing the design of future derivatives with enhanced efficacy and selectivity for antibacterial and anticancer applications.
